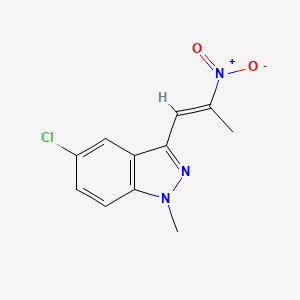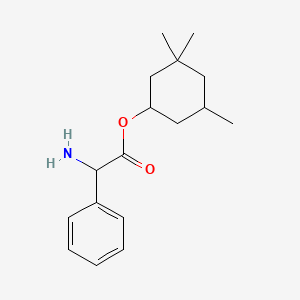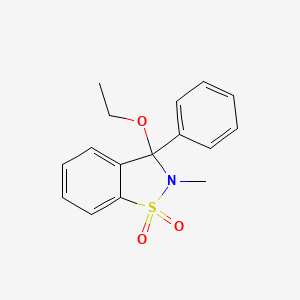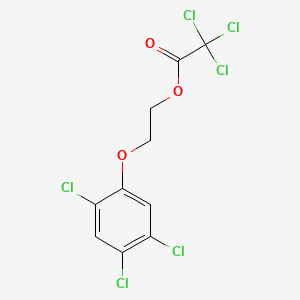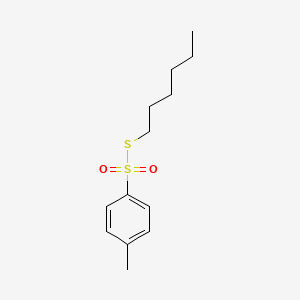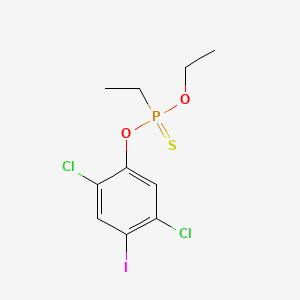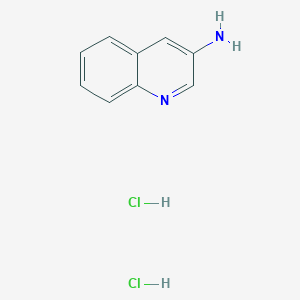
Quinolin-3-amine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminoquinoline Dihydrochloride is a chemical compound that belongs to the class of aminoquinolines. It is characterized by the presence of an amino group attached to the third position of the quinoline ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of antimalarial drugs.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoquinoline Dihydrochloride typically involves a multi-step process. One common method includes the Mannich reaction, followed by substitution with 4,7-dichloroquinoline and subsequent rehydration . The Mannich reaction is a key step that introduces the amino group into the quinoline ring.
Industrial Production Methods: Industrial production of 3-Aminoquinoline Dihydrochloride often follows a similar synthetic route but is optimized for large-scale production. This involves the use of cost-effective reagents and conditions to ensure high yield and purity. The process is designed to be robust and scalable, making it suitable for commercial manufacturing .
化学反应分析
Types of Reactions: 3-Aminoquinoline Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the quinoline ring.
Reduction: Typically used to reduce any oxidized forms back to the aminoquinoline.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various functionalized quinoline derivatives .
科学研究应用
3-Aminoquinoline Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Plays a crucial role in the development of antimalarial drugs, such as amodiaquine.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Aminoquinoline Dihydrochloride, particularly in its antimalarial role, involves the inhibition of heme polymerase activity. This inhibition leads to the accumulation of free heme, which is toxic to the malaria parasite. The compound binds to free heme, preventing its conversion to a non-toxic form, thereby disrupting the parasite’s membrane function .
相似化合物的比较
Chloroquine: Another 4-aminoquinoline with similar antimalarial properties.
Amodiaquine: Structurally similar and used in combination therapies for malaria.
Mefloquine: A related compound with a different mechanism of action but used for similar therapeutic purposes.
Uniqueness: 3-Aminoquinoline Dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to inhibit heme polymerase activity makes it particularly effective against certain strains of malaria .
属性
分子式 |
C9H10Cl2N2 |
|---|---|
分子量 |
217.09 g/mol |
IUPAC 名称 |
quinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H8N2.2ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;;/h1-6H,10H2;2*1H |
InChI 键 |
YHFFVUXCQSMGJK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


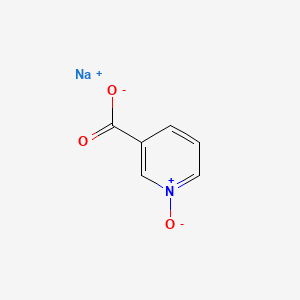


![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)
